molecular formula C14H12Cl2N2O2S B5789504 2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide

2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide

Número de catálogo B5789504
Peso molecular: 343.2 g/mol
Clave InChI: RXMRINCMBNJOTM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide, also known as TAK-659, is a small molecule inhibitor that targets the protein known as Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Mecanismo De Acción

2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide binds irreversibly to the active site of BTK, inhibiting its kinase activity and preventing downstream signaling events. This leads to the suppression of B-cell receptor signaling and the induction of apoptosis in malignant B cells.
Biochemical and Physiological Effects:
In preclinical studies, 2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide has been shown to selectively target BTK, with minimal off-target effects on other kinases. 2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide has also demonstrated favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. In addition, 2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide has been shown to penetrate the blood-brain barrier, which may be beneficial for the treatment of central nervous system (CNS) malignancies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide is its specificity for BTK, which may reduce the risk of off-target effects and toxicity. However, one limitation is the potential for resistance to develop over time, particularly in patients with mutations in the BTK gene. In addition, the optimal dosing and scheduling of 2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide in combination with other therapies is still being investigated.

Direcciones Futuras

For 2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide research include clinical trials to evaluate its safety and efficacy in patients with B-cell malignancies, as well as investigations into its potential use in combination with other targeted therapies. In addition, further studies are needed to understand the mechanisms of resistance to 2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide and to identify biomarkers that may predict response to treatment. Finally, the potential use of 2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide in other BTK-mediated diseases, such as autoimmune disorders, is an area of active investigation.

Métodos De Síntesis

The synthesis of 2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide involves several steps, including the reaction of 2,4-dichlorophenyl isocyanate with 2-thienylacetic acid to form the corresponding amide. This amide is then reacted with ethyl chloroformate to produce the ethyl ester, which is subsequently treated with ammonia to yield the target compound.

Aplicaciones Científicas De Investigación

2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and MCL. In these studies, 2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide has demonstrated potent and selective inhibition of BTK, resulting in the suppression of B-cell receptor signaling and the induction of apoptosis in malignant B cells. 2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide has also shown synergistic effects when used in combination with other targeted therapies, such as venetoclax and lenalidomide.

Propiedades

IUPAC Name

[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-thiophen-2-ylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O2S/c15-10-4-3-9(12(16)7-10)6-13(17)18-20-14(19)8-11-2-1-5-21-11/h1-5,7H,6,8H2,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMRINCMBNJOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)ON=C(CC2=C(C=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)CC(=O)O/N=C(/CC2=C(C=C(C=C2)Cl)Cl)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.